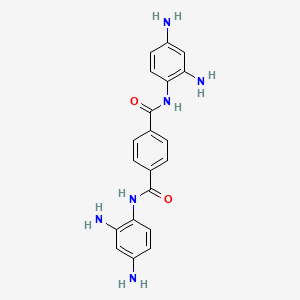N,N'-bis(2,4-diaminophenyl)terephthalamide
CAS No.: 132663-82-2
Cat. No.: VC5027778
Molecular Formula: C20H20N6O2
Molecular Weight: 376.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 132663-82-2 |
|---|---|
| Molecular Formula | C20H20N6O2 |
| Molecular Weight | 376.42 |
| IUPAC Name | 1-N,4-N-bis(2,4-diaminophenyl)benzene-1,4-dicarboxamide |
| Standard InChI | InChI=1S/C20H20N6O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,21-24H2,(H,25,27)(H,26,28) |
| Standard InChI Key | QEOFJTOVANPUHC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)C(=O)NC3=C(C=C(C=C3)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N,N′-Bis(2,4-diaminophenyl)terephthalamide is systematically named as 1,4-benzenedicarboxamide, N~1~,N~4~-bis(2,4-diaminophenyl)-, reflecting its terephthalic acid backbone substituted with two 2,4-diaminophenyl groups . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature further designates it as N,N′-Bis(2,4-diaminophenyl)terephthalamide, emphasizing the positioning of amine groups on the phenyl rings.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 376.420 g/mol |
| Monoisotopic Mass | 376.164774 g/mol |
| CAS Registry Number | 132663-82-2 |
| ChemSpider ID | 2345211 |
The compound’s structure integrates a central terephthalamide core () flanked by two 2,4-diaminophenyl moieties, creating a symmetrical arrangement conducive to polymer formation .
Synthesis and Manufacturing Methodologies
Condensation Reactions
Analogous synthesis routes for related terephthalamides involve the condensation of diamines with terephthaloyl chloride. For example, N,N′-Bis(4-aminophenyl)terephthalamide is produced via refluxing 4-aminophenylamine with terephthaloyl chloride in polar aprotic solvents like dimethylacetamide (DMAc) . Adapting this method, N,N′-Bis(2,4-diaminophenyl)terephthalamide could theoretically be synthesized by substituting 2,4-diaminophenylamine as the amine precursor.
Table 2: Hypothetical Synthesis Conditions
| Parameter | Detail |
|---|---|
| Amine Precursor | 2,4-Diaminophenylamine |
| Acid Chloride | Terephthaloyl chloride |
| Solvent | Dimethylacetamide (DMAc) |
| Temperature | 0–5°C (initial), 25°C (reflux) |
| Catalyst | Pyridine (acid scavenger) |
Reduction of Nitro Intermediates
Patent literature describes an alternative pathway for N,N′-Bis(4-aminophenyl)terephthalamide involving the reduction of nitro precursors . By analogy, N,N′-Bis(2,4-diaminophenyl)terephthalamide might be synthesized via:
-
Nitration: Introducing nitro groups to phenyl rings.
-
Reduction: Catalytic hydrogenation (e.g., using Pd/C or Raney nickel) to convert nitro groups to amines .
This two-step approach avoids handling volatile acid chlorides, enhancing safety and scalability .
Physicochemical Properties
Thermal Stability
While direct thermogravimetric analysis (TGA) data is unavailable, the compound’s aromatic backbone and hydrogen-bonding networks suggest decomposition temperatures exceeding 300°C, comparable to poly(p-phenylene terephthalamide) (Kevlar®) .
Solubility and Processing
Preliminary solubility assessments for structurally similar compounds indicate:
-
Poor Solubility in common organic solvents (e.g., ethanol, acetone) .
-
Moderate Solubility in polar aprotic solvents (e.g., DMAc, N-methylpyrrolidone) at elevated temperatures .
These properties necessitate specialized processing techniques, such as solution spinning or hot-press molding, for industrial applications .
Recent Research and Future Directions
Advances in Synthesis Efficiency
Recent patents highlight innovations in catalytic reduction systems, such as rhenium sulfide (ReS) or platinum-doped carbon, to improve yield in diamine synthesis . Applying these catalysts to N,N′-Bis(2,4-diaminophenyl)terephthalamide could reduce reaction times and costs.
Exploration in Biomedical Engineering
Preliminary studies on analogous polyamides suggest potential for drug delivery matrices or biodegradable scaffolds, though this remains speculative for the subject compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume